ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Overview
Description
“Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate” is a chemical compound with the molecular formula C15H16ClNO2 . It is a member of the class of carbazoles .
Molecular Structure Analysis
The molecular weight of “ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate” is 277.74 g/mol . The InChI string representation of its structure is InChI=1S/C15H16ClNO2/c1-2-19-15(18)11-5-3-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3
.
Chemical Reactions Analysis
While specific chemical reactions involving “ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate” are not available, related compounds such as “6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide” are known to block the activity of an enzyme called SirT1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate” include a molecular weight of 277.74 g/mol, a computed XLogP3-AA value of 3.8, one hydrogen bond donor count, two hydrogen bond acceptor counts, and three rotatable bond counts .
Scientific Research Applications
Asymmetric Synthesis
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate has been used in the efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections. Key steps include asymmetric reductive amination and amide formation, highlighting its significance in pharmaceutical synthesis (Boggs et al., 2007).
Heteroannulation in Synthesis
The compound plays a role in the synthesis of heteroannulated carbazoles. For instance, its reaction with ethyl acetate yields derivatives used to prepare isoxazolo- and pyrazolo-fused carbazoles, demonstrating its utility in creating structurally diverse carbazole compounds (Martin & Prasad, 2007).
Photoinitiator Synthesis
A novel carbazole photoinitiator, 1-(6-o-chloro-benzoyl-9-ethyl-9H-carbazol-3yl)-ethane-1-one oxime, was synthesized from ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate. This showcases its potential in the field of photochemistry, particularly in developing photoinitiators with specific properties (Xie Chuan, 2008).
Luminescence Analysis
This compound has been examined for its luminescence properties, particularly in conjunction with other anti-inflammatory agents. The studies involve solvent extraction from blood or plasma, highlighting its relevance in analytical chemistry, especially in luminescence-based assays (Strojny & de Silva, 1975).
Lipid-Lowering Properties
It has been evaluated for its serum lipid-lowering properties, with studies showing that it can lower serum cholesterol, triglyceride, phospholipid, and free fatty acid levels in normal rats. This indicates its potential therapeutic application in managing lipid disorders (Dalton & Pool, 1977).
Regioselective Synthesis
The compound is involved in regioselective synthesis processes. For instance, its derivatives have been synthesized with high regioselectivity, underlining its role in creating specific chemical structures, crucial in the development of pharmaceuticals and chemicals (Machado et al., 2011).
Cyclin Dependent Kinase Inhibition
Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate derivatives have been studied as potential inhibitors of cyclin dependent kinase 1 (CDK1), a key protein in cell cycle regulation. This highlights its potential application in cancer therapy (Fousteris et al., 2008).
properties
IUPAC Name |
ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-2-19-15(18)11-5-3-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLHEFQPHANDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387798 | |
Record name | ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | |
CAS RN |
49844-36-2 | |
Record name | ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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